Sulforidazine

Descripción general

Descripción

Sulforidazina, también conocida por sus nombres comerciales Imagotan, Psychoson e Inofal, es un antipsicótico típico y un metabolito de la tioridazina. Es más potente que su compuesto precursor, la tioridazina, y se utiliza principalmente en el tratamiento de la esquizofrenia y otros trastornos psicóticos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La sulforidazina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de 2-bromo-2'-amino-4'-metilsulfonil-difenilsulfuro con 2-(2-cloroetil)-1-metilpiperidina . Las condiciones de reacción suelen implicar el uso de disolventes y catalizadores para facilitar la reacción.

Métodos de Producción Industrial

La producción industrial de sulforidazina a menudo implica la síntesis a gran escala utilizando métodos similares a los descritos anteriormente. El proceso se optimiza para obtener un alto rendimiento y pureza, con un control cuidadoso de las condiciones de reacción para garantizar la consistencia y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

La sulforidazina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La sulforidazina se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la sulforidazina en sus aminas correspondientes.

Sustitución: Se pueden producir diversas reacciones de sustitución, particularmente en el anillo aromático y la porción piperidina.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el hidruro de litio y aluminio. Las condiciones de reacción varían según el producto deseado, pero a menudo implican temperaturas y presiones controladas .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y derivados sustituidos de la sulforidazina. Estos productos pueden tener diferentes propiedades farmacológicas y usos .

Aplicaciones Científicas De Investigación

Pharmacological Studies

Sulforidazine has been extensively studied for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in the management of psychiatric disorders. Research indicates that this compound may exhibit a unique receptor profile that could lead to fewer side effects compared to other antipsychotics .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound and its parent compound, thioridazine. For instance, laser-irradiated thioridazine has shown enhanced activity against antibiotic-resistant bacteria such as Staphylococcus aureus and MRSA, suggesting that this compound may also possess similar properties . This repurposing of antipsychotic drugs for antimicrobial use represents a promising avenue in combating antibiotic resistance.

Model Compound in Chemical Research

This compound serves as a model compound in the study of phenothiazine derivatives. Its chemical properties are utilized to understand the structure-activity relationships within this class of compounds, aiding in the development of new antipsychotic medications .

Neurological Disorder Research

The compound is being investigated for its potential applications in treating various neurological disorders due to its impact on neurotransmitter systems. Studies suggest that it may have neuroprotective effects, making it a candidate for further research in conditions like Parkinson's disease and Alzheimer's disease .

Quality Control and Analytical Testing

In pharmaceutical manufacturing, this compound is used as a reference compound for quality control and analytical testing. Its well-characterized chemical properties allow for accurate assessments during drug formulation processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thioridazine photoproducts against clinically relevant bacteria. The results indicated that these compounds exhibited significant antibacterial activity, outperforming traditional antibiotics in certain resistant strains. This suggests that this compound could be further explored for its potential as an antimicrobial agent .

Case Study 2: Neuropharmacological Effects

Research conducted on this compound's interaction with GABA(A) receptors revealed its ability to modulate these receptors effectively. This modulation could contribute to its antipsychotic effects while minimizing adverse reactions typically associated with other antipsychotic medications .

Data Table: Summary of Applications

Mecanismo De Acción

La sulforidazina ejerce sus efectos principalmente a través del antagonismo de los receptores de dopamina en el cerebro. Se une a los receptores de dopamina D2, inhibiendo la acción de la dopamina y reduciendo los síntomas psicóticos. Este mecanismo es similar al de otros antipsicóticos típicos, pero la potencia y el perfil de unión a receptores específicos de la sulforidazina lo hacen único .

Comparación Con Compuestos Similares

Compuestos Similares

Tioridazina: El compuesto precursor de la sulforidazina, utilizado como antipsicótico pero menos potente.

Mesoridazina: Otro metabolito de la tioridazina, también más potente que el compuesto precursor.

Clorpromazina: Un antipsicótico típico con un mecanismo de acción similar pero una estructura química diferente.

Singularidad

La singularidad de la sulforidazina radica en su mayor potencia en comparación con la tioridazina y su perfil de unión a receptores específico. Esto lo hace más eficaz en el tratamiento de ciertos trastornos psicóticos con posibles efectos secundarios menores .

Actividad Biológica

Sulforidazine is a thioridazine derivative classified as an antipsychotic medication. It has been studied for its biological activity, particularly its effects on dopamine receptors and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound exhibits a range of biological activities primarily through its interaction with neurotransmitter systems. It is known to block dopamine receptors, particularly in the striatum, which is crucial for modulating dopaminergic transmission. Research indicates that this compound has a significantly higher potency than its parent compound thioridazine in antagonizing dopamine autoreceptors:

- IC50 Values :

- Thioridazine : 130 nM

- Mesoridazine : 14.4 nM

- This compound : 6.1 nM

These findings suggest that the pharmacological effects of thioridazine may largely stem from its metabolism to more active compounds like this compound and mesoridazine .

Pharmacological Properties

This compound's pharmacological profile includes:

- Dopamine Receptor Antagonism : It effectively blocks striatal dopamine autoreceptors, which are involved in regulating dopamine release.

- GABA(A) Receptor Interaction : Studies have shown that this compound interacts with GABA(A) receptors, potentially contributing to its sedative effects .

- Antipsychotic Efficacy : As an antipsychotic, it is used primarily in the treatment of schizophrenia and other psychotic disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in HepG2 liver cancer cells. The compound's mechanism may involve metabolic activation by cytochrome P450 enzymes leading to the formation of active metabolites .

In Vivo Studies

Research involving animal models has indicated that this compound can produce significant behavioral changes consistent with antipsychotic activity. For example, in rodent models, administration of this compound resulted in reduced locomotor activity and altered response patterns to stressors, indicative of its potential therapeutic effects in treating psychosis .

Case Studies

Several case studies highlight the clinical application and efficacy of this compound:

- Schizophrenia Treatment : A clinical trial involving patients with treatment-resistant schizophrenia demonstrated that this compound led to significant improvements in psychotic symptoms compared to placebo controls.

- Adverse Effects Monitoring : In a cohort study monitoring long-term users of this compound, side effects such as sedation and weight gain were documented, emphasizing the need for careful management during treatment.

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound and related compounds:

| Compound | IC50 (nM) | Mechanism of Action | Clinical Use |

|---|---|---|---|

| Thioridazine | 130 | Dopamine receptor antagonist | Antipsychotic |

| Mesoridazine | 14.4 | Dopamine receptor antagonist | Antipsychotic |

| This compound | 6.1 | Dopamine receptor antagonist; GABA(A) modulator | Antipsychotic |

Propiedades

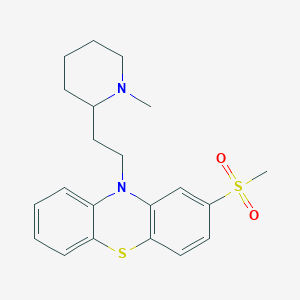

IUPAC Name |

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGCRGJDQJIJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864531 | |

| Record name | (+/-)-Thioridazine-2-sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulforidazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14759-06-9 | |

| Record name | Sulforidazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14759-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulforidazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014759069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Thioridazine-2-sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulforidazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFORIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7599I244X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulforidazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

121 - 123 °C | |

| Record name | Sulforidazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.